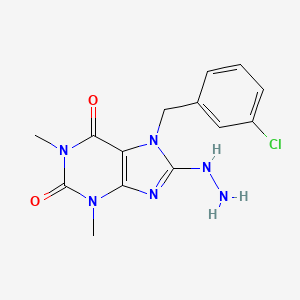![molecular formula C12H10ClN3O3 B4967696 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK2330672. It is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a vital role in various cellular processes.
作用机制
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone inhibits the activity of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by binding to its active site. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is an enzyme that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of various cellular processes, including gene expression, RNA processing, and protein translation. Inhibition of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone leads to a decrease in the methylation of target proteins, which in turn affects their function and leads to the observed biological effects.
Biochemical and Physiological Effects:
The inhibition of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has several biochemical and physiological effects. In cancer cells, it leads to a decrease in cell proliferation and induction of apoptosis. In animal models of neurodegenerative diseases, it leads to an improvement in cognitive function and a decrease in the accumulation of toxic proteins in the brain. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone in lab experiments include its high potency and specificity for 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for research on 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. One direction is to study its potential applications in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone based on the structure of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. The compound could also be used as a tool compound to study the role of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone in various cellular processes. Overall, the compound has shown great potential for various applications in scientific research, and further studies are needed to fully understand its biological effects and potential therapeutic applications.
合成方法
The synthesis of 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone involves several steps. The first step involves the reaction of 6-chloro-1,3-benzodioxole with N-methylglycine methyl ester to form a Schiff base intermediate. This intermediate is then reacted with 2-amino-4-methylimidazole to form the final product, 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is known to be overexpressed in various cancers, and its inhibition by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to inhibit cancer cell growth and induce apoptosis. The compound has also been studied for its potential applications in neurodegenerative diseases. 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone is known to play a role in the regulation of gene expression in the nervous system, and its inhibition by 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-8(11(17)15-12(16)14)2-6-3-9-10(4-7(6)13)19-5-18-9/h2-4H,5H2,1H3,(H2,14,15,17)/b8-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXQJLGNZNVHF-WAPJZHGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)